molecular formula C6H6O4 B1627439 4-(Hydroxymethyl)furan-2-carboxylic acid CAS No. 736182-84-6

4-(Hydroxymethyl)furan-2-carboxylic acid

Cat. No.: B1627439
CAS No.: 736182-84-6
M. Wt: 142.11 g/mol
InChI Key: UCIWCPXQZAENQS-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)furan-2-carboxylic acid is a furan derivative that has garnered significant interest due to its potential applications in various fields. This compound is characterized by a furan ring substituted with a hydroxymethyl group at the 4-position and a carboxylic acid group at the 2-position. It is a key intermediate in the oxidation of 5-hydroxymethylfurfural, a compound derived from biomass.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Hydroxymethyl)furan-2-carboxylic acid can be synthesized through the oxidation of 5-hydroxymethylfurfural. This process typically involves the use of oxidizing agents such as nitric acid, potassium permanganate, or oxygen in the presence of catalysts like platinum or palladium. The reaction conditions often include elevated temperatures and pressures to facilitate the oxidation process .

Industrial Production Methods: On an industrial scale, the production of this compound involves the catalytic oxidation of 5-hydroxymethylfurfural using air or oxygen as the oxidant. This method is preferred due to its cost-effectiveness and scalability. The process is carried out in reactors designed to handle the exothermic nature of the oxidation reaction .

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Hydroxymethyl)furan-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Hydroxymethyl)furan-2-carboxylic acid exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxymethyl and carboxylic acid groups allow it to undergo oxidation, reduction, and substitution reactions, making it a versatile intermediate in synthetic chemistry. Molecular targets and pathways involved in its biological activities are still under investigation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups, which provide it with a wide range of reactivity. This makes it a valuable intermediate in the synthesis of various compounds and materials, particularly in the context of sustainable and green chemistry .

Properties

IUPAC Name

4-(hydroxymethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c7-2-4-1-5(6(8)9)10-3-4/h1,3,7H,2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIWCPXQZAENQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593832
Record name 4-(Hydroxymethyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736182-84-6
Record name 4-(Hydroxymethyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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